trichlorothiophene-2-sulfonyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
24622-15-9 |
|---|---|
Molecular Formula |
C4Cl4O2S2 |
Molecular Weight |
286.0 g/mol |
IUPAC Name |
3,4,5-trichlorothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C4Cl4O2S2/c5-1-2(6)4(11-3(1)7)12(8,9)10 |
InChI Key |
FFAGYAREUOPGLY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=C1Cl)Cl)S(=O)(=O)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Trichlorothiophene 2 Sulfonyl Chloride
Precursor Synthesis Strategies for Trichlorothiophene
The foundational step in synthesizing the target compound is the creation of a trichlorothiophene molecule. This is typically achieved through the electrophilic chlorination of thiophene (B33073) or its already halogenated derivatives.
Thiophene is highly reactive towards electrophilic substitution, significantly more so than benzene (B151609). iust.ac.ir Halogenation of the thiophene ring occurs readily, even at low temperatures, and can easily lead to polysubstitution. iust.ac.iracsgcipr.org The high reactivity of chlorine often results in the formation of mixtures of chlorinated products, making controlled, selective chlorination a key challenge. acsgcipr.org
The reaction of thiophene with chlorine gas, often enhanced by strong acids or oxidizing agents, can produce a range of chlorinated thiophenes, from mono- to the fully substituted tetrachlorothiophene. acsgcipr.org To obtain trichlorothiophene, reaction conditions must be carefully managed. The process can start from thiophene itself or from partially chlorinated thiophenes, such as 2-chlorothiophene (B1346680) or 2,5-dichlorothiophene, which are then subjected to further chlorination. iust.ac.ir
Achieving a specific substitution pattern, such as 2,3,4- or 2,3,5-trichlorothiophene, requires regioselective synthetic strategies. The position of existing substituents on the thiophene ring directs subsequent electrophilic additions. For instance, the formylation of 3-substituted thiophenes, a type of electrophilic substitution, shows that the regioselectivity can be influenced by the nature of the electrophile and reaction conditions to favor substitution at the C2 or C5 position. researchgate.net
One documented synthesis for a related compound, 2,4,5-trichlorothien-3-ylsulfonyl chloride, starts with 2,5-dichlorothien-3-yl-sulfonyl chloride. prepchem.com This precursor is then heated under reflux with sulfuryl chloride and a catalytic amount of aluminum trichloride (B1173362) to introduce an additional chlorine atom onto the ring. prepchem.com This demonstrates a method where a dichlorinated and sulfonylated thiophene is further chlorinated to yield a trichloro-substituted product. prepchem.com While this example leads to a different isomer, the principle of chlorinating an already substituted thiophene highlights a viable pathway to specific trichlorothiophene precursors.
Sulfonylation Techniques for the Introduction of the Sulfonyl Chloride Moiety
Once the desired trichlorothiophene precursor is obtained, the next critical step is the introduction of the sulfonyl chloride (–SO₂Cl) group at the C2 position. This can be accomplished through direct chlorosulfonation or via a multi-step process involving a thiol intermediate.
Direct electrophilic substitution is a primary method for installing a sulfonyl chloride group on aromatic rings. lookchem.com This typically involves reacting the aromatic substrate with chlorosulfonic acid (ClSO₃H). For highly functionalized thiophenes, this method can be challenging but effective. lookchem.com For example, the synthesis of various sulfonyl chlorides has been achieved by treating the parent compound with chlorosulfonic acid, sometimes at elevated temperatures, to drive the reaction to completion. rsc.org The application of this method to a trichlorothiophene precursor would involve its reaction with chlorosulfonic acid to directly yield trichlorothiophene-2-sulfonyl chloride.
An alternative to direct chlorosulfonation is the oxidative chlorination of a corresponding thiol (mercaptan) precursor. This pathway involves first synthesizing trichlorothiophene-2-thiol and then converting the thiol group (–SH) into a sulfonyl chloride group (–SO₂Cl). This is a common and effective strategy for preparing a wide range of aryl and heteroarylsulfonyl chlorides. lookchem.comgoogle.com Various oxidizing and chlorinating agents can be employed for this transformation, including N-chlorosuccinimide (NCS) and sodium hypochlorite. rsc.orgorganic-chemistry.org
The general protocol for this transformation is outlined in the table below, showcasing different reagent systems used for the oxidative chlorination of various sulfur-containing substrates.
| Substrate Type | Reagent System | Product | Key Features | Reference |
|---|---|---|---|---|
| Thiols, Disulfides | 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Arenesulfonyl chlorides | Mild and efficient; suitable for various sulfur substrates. | lookchem.com |
| Thiols, Disulfides | N-Chlorosuccinimide (NCS) / HCl | Sulfonyl chlorides | Effective for smooth oxidation. | organic-chemistry.org |
| S-Alkyl isothiourea salts | Bleach (NaOCl) | Alkanesulfonyl chlorides | Simple, environmentally friendly, and high-yielding. | organic-chemistry.org |
| Thiols, Disulfides | Chlorous acid or its salt | Sulfonyl chlorides | General method with wide raw material sources. | google.com |
A particularly efficient and highly reactive reagent system for the oxidative chlorination of thiols is the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.orgorganic-chemistry.orgcapes.gov.brresearchgate.net This method allows for the direct and rapid conversion of a wide array of thiol derivatives, including aromatic and heterocyclic thiols, into their corresponding sulfonyl chlorides in excellent yields and with high purity. organic-chemistry.orgacs.org The reaction proceeds under mild conditions at room temperature and is typically very fast, often completing within minutes. organic-chemistry.org
The process is chemoselective, tolerating other functional groups, and offers an environmentally friendly profile with minimal byproduct formation. organic-chemistry.org The mechanism is thought to involve the intermediate formation of disulfides, which are then oxidized and chlorinated to yield the final sulfonyl chloride product. organic-chemistry.org
The table below summarizes findings for the conversion of various thiols to sulfonyl chlorides using the H₂O₂/SOCl₂ system, demonstrating the method's broad applicability.
| Substrate (Thiol) | Molar Ratio (Thiol:H₂O₂:SOCl₂) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Thiophenol | 1:3:1 | 1 | 97 | organic-chemistry.org |
| 4-Chlorothiophenol | 1:3:1 | 2 | 95 | organic-chemistry.org |
| 4-Methylthiophenol | 1:3:1 | 1 | 96 | organic-chemistry.org |
| 4-Methoxythiophenol | 1:3:1 | 2 | 94 | organic-chemistry.org |
| 2-Naphthalenethiol | 1:3:1 | 3 | 92 | organic-chemistry.org |
| Benzyl mercaptan | 1:3:1 | 5 | 90 | organic-chemistry.org |
This methodology could be directly applied to trichlorothiophene-2-thiol, providing an efficient and high-yield route to the target compound, this compound.
Oxidative Chlorination of Thiol Precursors and their Derivatives
Application of N-Chlorosuccinimide (NCS) and Dilute Hydrochloric Acid
A well-established and controlled method for the synthesis of sulfonyl chlorides from various thiol precursors involves the use of N-Chlorosuccinimide (NCS) in combination with dilute hydrochloric acid. semanticscholar.orgorganic-chemistry.org This approach is noted for its smooth reaction progression and the ability to produce the corresponding sulfonyl chlorides in good yields. semanticscholar.orgorganic-chemistry.org The oxidation of thiol derivatives is effectively mediated by this reagent combination, offering a more practical and safer alternative to hazardous reagents like elemental chlorine. organic-chemistry.org
The process generally involves treating the thiol derivative with NCS in a solvent mixture containing aqueous hydrochloric acid, such as acetonitrile (B52724)/HCl. organic-chemistry.org This method has proven effective for a range of substrates including thioacetates, thiocarbamates, thiols, and disulfides, consistently affording high yields of the desired sulfonyl chloride products, in some cases up to 96%. organic-chemistry.org The reaction's controllability is a significant improvement over other oxidative conditions which can sometimes lead to violent or unpredictable reactions. organic-chemistry.orglookchem.com The byproduct of this reaction, succinimide, is easily removable, simplifying the purification process. organic-chemistry.org
While broadly applicable, the effectiveness of the NCS/HCl method can vary depending on the substrate. For instance, certain aliphatic thiols and electron-rich thioacetates may result in lower yields of the corresponding sulfonyl chlorides. researchgate.net
Table 1: Representative Yields of Sulfonyl Chlorides using NCS/HCl Method
| Starting Material Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenyl Thioacetate | Benzenesulfonyl chloride | 96% | researchgate.net |
| 4-Methylphenyl Thioacetate | Toluene-4-sulfonyl chloride | 97% | researchgate.net |
| 4-Chlorophenyl Thioacetate | 4-Chlorobenzenesulfonyl chloride | 97% | researchgate.net |
| Benzyl Thioacetate | Phenylmethanesulfonyl chloride | 96% | researchgate.net |
| Cyclohexyl Thioacetate | Cyclohexanesulfonyl chloride | 90% | researchgate.net |
Sodium Chlorite (B76162) (NaClO2)-Mediated Oxidative Chlorosulfonation
A modern, environmentally conscious approach to sulfonyl chloride synthesis utilizes sodium chlorite (NaClO2) for oxidative chlorosulfonation. organic-chemistry.org This method is recognized as a convenient, safe, and green alternative, avoiding the use of hazardous reagents and malodorous thiols. organic-chemistry.org The procedure is applicable to a wide array of substrates, including thiols, disulfides, thioacetates, xanthates, and notably, S-alkyl isothiourea salts, yielding structurally diverse sulfonyl chlorides. organic-chemistry.org
The reaction is typically performed in acetonitrile with the addition of concentrated hydrochloric acid. organic-chemistry.org This system efficiently converts the starting materials into sulfonyl chlorides with yields reported to be in the range of 46% to 96%. organic-chemistry.org A key advantage of this methodology is its operational simplicity and the straightforward purification process that leads to high-purity products. organic-chemistry.org Furthermore, the scalability of this protocol has been successfully demonstrated, highlighting its potential for larger-scale industrial applications. organic-chemistry.org The mechanism is believed to involve the in-situ generation of hypochlorous acid from the reaction of NaClO2 with HCl, which then acts as the oxidizing agent. organic-chemistry.org
Sandmeyer-Type Chlorosulfonylation Approaches
The Sandmeyer reaction, a cornerstone of aromatic chemistry, traditionally involves the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate, often with copper(I) catalysis. organic-chemistry.orgnih.gov This powerful transformation allows for substitution patterns that are not accessible through direct substitution methods. organic-chemistry.org Recent advancements have adapted this classical reaction for the synthesis of sulfonyl chlorides from (hetero)aromatic amines.
A novel Sandmeyer-type chlorosulfonylation utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable and solid surrogate for gaseous sulfur dioxide (SO₂). organic-chemistry.org This innovative method proceeds in the presence of hydrochloric acid and a copper catalyst, such as copper(II) chloride, to convert anilines into the corresponding sulfonyl chlorides. organic-chemistry.org A significant advantage of this approach is that it does not require the pre-formation and isolation of potentially energetic diazonium salts, enhancing the safety and scalability of the process. organic-chemistry.org The reaction has been shown to be effective for a broad range of anilines and can be performed on a large scale, with one demonstration yielding 80% of the desired product on a 20-gram scale. organic-chemistry.org
Palladium-Mediated Sulfonyl Chloride Synthesis
Palladium catalysis offers a sophisticated route to sulfonyl chlorides, often employed in the synthesis of complex molecules and derivatives. While direct palladium-catalyzed chlorosulfonylation is less common, palladium is crucial in synthesizing the necessary precursors. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are used to build substituted thiophene frameworks. nih.gov
A more direct route to thiophene sulfonyl chlorides involves a lithium-halogen exchange or direct lithiation of a thiophene ring, followed by quenching with sulfur dioxide (SO₂) and subsequent treatment with an N-chloro-reagent like N-Chlorosuccinimide (NCS). nih.gov For example, 2-bromo-3-cyclopropylthiophene (B3035056) can be converted to its corresponding sulfonyl chloride via a bromine-lithium exchange followed by reaction with SO₂ and NCS, yielding the product in a 55% yield. nih.gov This sequence provides access to functionalized thiophene sulfonyl chlorides that might be difficult to obtain through other methods. nih.gov Palladium catalysts, such as those derived from palladium(II) acetate, are instrumental in creating the initial substituted thiophene starting materials for such transformations. nih.gov
Modern Advancements in Scalable and Sustainable Synthetic Protocols
Recent progress in the synthesis of sulfonyl chlorides has been heavily influenced by the principles of green chemistry, focusing on developing scalable, safer, and more environmentally friendly protocols.
The sodium chlorite (NaClO₂)-mediated oxidative chlorosulfonation stands out as a "worker-friendly, and green chemistry approach". organic-chemistry.org Its use of a stable, less hazardous oxidant, applicability to a wide range of substrates without the need for foul-smelling thiols, and demonstrated scalability make it a significant advancement for sustainable chemical production. organic-chemistry.org
Similarly, the development of a one-pot Sandmeyer-type chlorosulfonylation using DABSO as an SO₂ surrogate represents a major step forward in process safety and scalability. organic-chemistry.org By avoiding the isolation of high-energy diazonium salt intermediates, this method mitigates risks while allowing for large-scale synthesis with high yields. organic-chemistry.org
Furthermore, the integration of automated continuous flow technology is transforming the production of aryl sulfonyl chlorides. mdpi.com Continuous stirred-tank reactors (CSTRs) coupled with automated process controls enable the safe, large-scale manufacturing of these compounds, even when using aggressive reagents like chlorosulfonic acid. mdpi.com This approach not only enhances safety and consistency but also significantly improves the space-time yield compared to traditional batch processes, marking a critical advancement for industrial-scale synthesis. mdpi.com
Chemical Reactivity and Mechanistic Investigations of Trichlorothiophene 2 Sulfonyl Chloride
Nucleophilic Acyl Substitution Pathways at the Sulfonyl Group
The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it a prime target for nucleophilic attack. This reactivity is the basis for the synthesis of a wide array of derivatives, including sulfonamides, sulfonates, and sulfones.
Formation of Sulfonamides with Various Amine Classes (Aliphatic, Aromatic, Heterocyclic)
Trichlorothiophene-2-sulfonyl chloride readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone of its synthetic utility and has been employed to generate compounds with potential biological activity. The general mechanism involves the nucleophilic attack of the amine on the sulfonyl sulfur, followed by the elimination of hydrogen chloride, often facilitated by a base. acs.org
The reaction is broadly applicable to various classes of amines:
Aliphatic Amines: The compound reacts with aliphatic amines, including those with additional functional groups like amino alcohols. For instance, its reaction with amino alcohols has been used to synthesize complex molecules like (S)-N-(5-chlorothiophene-2-sulfonyl)-β,β-diethylalaninol. nih.gov Another example involves the reaction with piperidone derivatives to create spiropiperidine-based compounds. ekt.gr
Aromatic Amines: Aromatic amines, such as aniline (B41778) and its derivatives, serve as effective nucleophiles in this reaction. The synthesis of HMR-1766 (Ataciguat), a soluble guanylate cyclase (sGC) activator, involves the coupling of 5-chlorothiophene-2-sulfonyl chloride with an aniline derivative. Similarly, it has been reacted with 4-nitroaniline (B120555) derivatives. nih.gov The reaction with methyl-4-aminobenzoate in the presence of pyridine (B92270) is another documented example of this transformation. patsnap.com
Heterocyclic Amines: Heterocyclic amines also participate in sulfonamide formation. A notable example is the synthesis of N-(3-(1H-pyrazol-1-yl)pyridin-2-yl)-5-chlorothiophene-2-sulfonamide, demonstrating the compatibility of the reaction with complex heterocyclic systems. sigmaaldrich.com
The following table summarizes representative examples of sulfonamide formation.
| Amine Type | Reactant | Product | Reference |
| Aliphatic | (S)-β,β-diethylalaninol | (S)-N-(5-chlorothiophene-2-sulfonyl)-β,β-diethylalaninol | nih.gov |
| Aromatic | 2-Amino-4-chloro-N-(4-(morpholinosulfonyl)phenyl)benzamide | HMR-1766 | |
| Heterocyclic | 3-(1H-pyrazol-1-yl)pyridin-2-amine | N-(3-(1H-pyrazol-1-yl)pyridin-2-yl)-5-chlorothiophene-2-sulfonamide | sigmaaldrich.com |
Synthesis of Sulfonates and Sulfonyl Esters
In a reaction analogous to sulfonamide formation, this compound can react with alcohols and phenols to yield sulfonate esters. This transformation proceeds via nucleophilic attack of the hydroxyl group on the sulfonyl chloride. The reaction typically occurs in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct.
While specific examples of this compound reacting with simple alcohols or phenols are not extensively detailed in the reviewed literature, its reaction with more complex molecules containing hydroxyl groups, such as amino alcohols, has been documented. nih.gov This indicates the viability of this pathway for creating sulfonate ester linkages from this sulfonyl chloride. The general scheme for this reaction is a well-established process for sulfonyl chlorides.
Reaction with Carbanions and Organometallic Reagents for Sulfone Formation
The synthesis of sulfones can be achieved through the reaction of sulfonyl chlorides with carbon nucleophiles, such as carbanions generated from organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi). This reaction forms a new carbon-sulfur bond, yielding a sulfone (R-SO₂-R').
General methodologies have been developed for the copper-catalyzed sulfonylation of organozinc reagents with sulfonyl chlorides to produce sulfones. sigmaaldrich.com Similarly, the reaction of organozinc reagents with the electrophile 2,4,6-trichlorophenyl chlorosulfate (B8482658) can generate thiophene-2-sulfonyl chloride in situ, which can then be further functionalized. However, specific studies detailing the direct reaction of pre-formed this compound with organometallic reagents to form thiophenyl sulfones were not prominently found in the surveyed literature. Nevertheless, this remains a plausible synthetic route based on the established reactivity of sulfonyl chlorides.
Reduction and Desulfonylation Reactions
This compound can undergo reduction at the sulfonyl group, leading to various products depending on the reducing agent and reaction conditions. These reactions can result in the formation of thioethers, sulfinic acids, or other reduced sulfur species.
Reductive Coupling Pathways for Thioether Synthesis
The conversion of sulfonyl chlorides to thioethers (sulfides) is a valuable transformation that involves both reduction and C-S bond formation. Various methods exist for this desulfonative coupling. One common strategy involves a palladium-catalyzed reductive coupling process where the sulfonyl chloride is effectively deoxygenated and coupled with another organic moiety. nih.gov Nickel-catalyzed desulfonative cross-coupling reactions have also been developed for the synthesis of unsymmetrical thioethers from two different sulfonyl chlorides. nih.gov
Another approach utilizes reducing agents like triphenylphosphine, which can mediate the deoxygenation of sulfonyl chlorides, forming a transient intermediate that can be trapped to form a thioether. nih.gov While these are established methods for sulfonyl chlorides in general, specific applications of these reductive coupling pathways to this compound for thioether synthesis are not extensively documented in the available literature.
Formation of Sulfinic Acids and Sulfones
Controlled reduction of the sulfonyl chloride group can yield the corresponding sulfinic acid. This transformation represents a two-electron reduction of the sulfur center. It has been documented that 5-chlorothiophene-2-sulfonyl chloride can be selectively reduced to 5-chlorothiophene-2-sulfinic acid. This is typically achieved using mild reducing agents like sodium sulfite (B76179) (Na₂SO₃) or zinc dust under aqueous or alcoholic conditions. Careful control of the reaction is necessary to prevent over-reduction to the corresponding thiol.
The formation of sulfones can also occur through pathways other than direct reaction with organometallics. For instance, the oxidation of sulfides, which could potentially be formed from the reduction of this compound, would lead to the corresponding sulfone.
Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of many aromatic compounds, including thiophene. The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex) through resonance. Substitution typically occurs at the C2 position, as the positive charge can be delocalized onto the sulfur atom more effectively.
However, in the case of 3,4,5-trichlorothiophene-2-sulfonyl chloride, the thiophene ring is profoundly deactivated towards electrophilic attack. This deactivation stems from the strong inductive electron-withdrawing effects of the three chlorine atoms and the sulfonyl chloride group (-SO₂Cl). These substituents significantly reduce the electron density of the aromatic π-system, making it much less nucleophilic and thus less susceptible to attack by electrophiles.
| Substituent | Position | Electronic Effect | Impact on EAS |
| -Cl | 3 | -I, +M (weak) | Deactivating |
| -Cl | 4 | -I, +M (weak) | Deactivating |
| -Cl | 5 | -I, +M (weak) | Deactivating |
| -SO₂Cl | 2 | -I, -M | Strongly Deactivating |
| This table outlines the electronic effects of the substituents on the thiophene ring and their impact on Electrophilic Aromatic Substitution (EAS). |
Consequently, standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are not expected to proceed under typical conditions. The highly electron-deficient nature of the ring makes an alternative reaction pathway, Nucleophilic Aromatic Substitution (SNAr), more favorable, where a nucleophile attacks the ring and displaces one of the leaving groups (typically a chloride ion). libretexts.orguoanbar.edu.iqnih.gov The presence of strong electron-withdrawing groups, like the nitro group in 2-bromo-5-nitrothiophene, is known to facilitate such nucleophilic substitutions on the thiophene ring. uoanbar.edu.iq
Radical Reactions Involving the Sulfonyl Chloride
The sulfur-chlorine bond in sulfonyl chlorides can undergo homolytic cleavage under thermal or photochemical conditions to generate a sulfonyl radical and a chlorine radical. This property allows sulfonyl chlorides to act as initiators or reagents in radical chain reactions. For instance, sulfonyl chlorides can serve as a source of chlorine radicals for the chlorination of alkanes. rsc.org
Research on the radical reactions of thiophene and its derivatives has shown that they can react with various radical species, including hydroxyl (•OH) and chlorine (Cl₂⁻•) radicals. rsc.org The reaction with hydroxyl radicals typically leads to the formation of hydroxy-adducts. rsc.org
In the context of 3,4,5-trichlorothiophene-2-sulfonyl chloride, it is plausible that it could participate in radical reactions through two main pathways:
Initiation: Homolysis of the S-Cl bond to produce a trichlorothienylsulfonyl radical and a chlorine radical.
Propagation: The generated chlorine radical could then participate in subsequent radical processes, such as hydrogen abstraction or addition to unsaturated systems.
While specific studies on the radical reactions of 3,4,5-trichlorothiophene-2-sulfonyl chloride are not extensively documented, the fundamental principles of sulfonyl chloride and thiophene chemistry suggest its potential to engage in such transformations.
Ionic Reactions and Annulations
The electron-deficient nature of the 3,4,5-trichlorothiophene-2-sulfonyl chloride ring system makes it a prime candidate for ionic reactions involving nucleophiles. As mentioned, Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway. libretexts.orgnih.gov In this mechanism, a potent nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to yield the substituted product. libretexts.orgnih.gov The strong electron-withdrawing substituents are crucial for stabilizing the negative charge of the intermediate. libretexts.org
Another important class of ionic reactions involves the sulfonyl chloride group itself. Arenesulfonyl chlorides are known to participate in palladium-catalyzed direct arylation reactions with thiophenes. impactfactor.org In these reactions, the sulfonyl chloride acts as an arylating agent, though the mechanism involves C-H activation rather than a direct SNAr at the sulfonyl group.
Annulation reactions, which involve the formation of a new ring, are also a possibility. While specific examples starting from this compound are scarce, sulfonyl chlorides, in general, are versatile reactants in annulation chemistry. rsc.org
Mechanistic Studies on Reaction Pathways (e.g., Solvolysis Mechanisms)
The solvolysis of sulfonyl chlorides (R-SO₂Cl), their reaction with a solvent that also acts as the nucleophile, has been a subject of detailed mechanistic study. For arenesulfonyl and heteroaromatic sulfonyl chlorides, the reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. youtube.com
Extensive kinetic studies have been performed on the solvolysis of the parent compound, 2-thiophenesulfonyl chloride, in various solvent systems. rsc.org These studies utilize the extended Grunwald-Winstein equation to correlate the specific rates of solvolysis with the solvent's nucleophilicity (NT) and ionizing power (YCl). The correlations for 2-thiophenesulfonyl chloride show a high sensitivity to solvent nucleophilicity and a moderate sensitivity to solvent ionizing power, which is characteristic of a concerted SN2 mechanism. youtube.com This mechanism involves the solvent molecule attacking the sulfur atom in a single step, leading to the displacement of the chloride ion through a trigonal bipyramidal transition state.
For 3,4,5-trichlorothiophene-2-sulfonyl chloride, the solvolysis is also expected to follow an SN2 pathway. The influence of the three electron-withdrawing chlorine atoms on the thiophene ring would be significant:
Increased Electrophilicity: The chlorine atoms would inductively withdraw electron density, making the sulfonyl sulfur atom even more electron-deficient and thus more susceptible to nucleophilic attack. This would be expected to accelerate the rate of solvolysis compared to the unsubstituted 2-thiophenesulfonyl chloride.
Transition State Stabilization: The electron-withdrawing groups would help to stabilize the developing negative charge on the leaving chloride ion in the transition state.
The table below summarizes the expected effects on the solvolysis reaction.
| Compound | Key Feature | Expected Effect on SN2 Solvolysis |
| 2-Thiophenesulfonyl chloride | Unsubstituted thiophene ring | Baseline reactivity via concerted SN2 mechanism. youtube.com |
| 3,4,5-Trichlorothiophene-2-sulfonyl chloride | Three electron-withdrawing Cl atoms | Increased electrophilicity of the sulfur center, leading to an accelerated rate of SN2 solvolysis. |
| This table compares the expected solvolysis behavior of the parent and trichlorinated thiophene sulfonyl chlorides. |
Derivatization and Functionalization Strategies Employing Trichlorothiophene 2 Sulfonyl Chloride
Design and Synthesis of Complex Sulfonamide Architectures
The reaction of trichlorothiophene-2-sulfonyl chloride with primary and secondary amines is a cornerstone of its application, leading to the formation of a wide array of sulfonamides. These compounds are of significant interest due to their prevalence in medicinally active molecules.
The introduction of the trichlorothiophene sulfonamide moiety into heterocyclic systems is a key strategy for developing novel compounds with potential biological activity. The reaction of this compound with nitrogen-containing heterocycles provides access to a diverse range of structures. For instance, its reaction with amines substituted with heterocyclic rings can lead to complex molecules with varied electronic and steric properties.
A notable example includes the synthesis of N-(3-(1H-pyrazol-1-yl)pyridin-2-yl)-5-chlorothiophene-2-sulfonamide, which is prepared from 5-chlorothiophene-2-sulfonyl chloride. sigmaaldrich.com While not the trichloro- derivative, this synthesis highlights the general reactivity of thiophene (B33073) sulfonyl chlorides with complex heterocyclic amines. The general method for preparing heteroaryl sulfonamides often involves the reaction of a heteroarylzinc reagent with a suitable chlorosulfate (B8482658) to generate the sulfonyl chloride in situ, which is then reacted with an amine. nih.gov This approach can be challenging due to the instability of many heteroaryl sulfonyl chlorides. nih.gov
The table below illustrates examples of heterocyclic sulfonamides synthesized from related thiophene sulfonyl chlorides, demonstrating the versatility of this approach.
| Thiophene Sulfonyl Chloride Derivative | Reactant | Resulting Heterocyclic Sulfonamide |
| 5-Chlorothiophene-2-sulfonyl chloride | 3-(1H-pyrazol-1-yl)pyridin-2-amine | N-(3-(1H-pyrazol-1-yl)pyridin-2-yl)-5-chlorothiophene-2-sulfonamide sigmaaldrich.com |
| Thiophene-2-sulfonyl chloride | Dimethylamine | N,N-Dimethylthiophene-2-sulfonamide nih.gov |
Sulfonamides are a well-established class of pharmacophores found in a wide range of therapeutic agents, including antibacterial, anticancer, and antiviral drugs. ekb.egnih.govnih.gov The trichlorothiophene scaffold, when incorporated into a sulfonamide structure, can impart unique physicochemical properties that may enhance biological activity.
The synthesis of these biologically relevant scaffolds typically involves the straightforward reaction of this compound with a primary or secondary amine under basic conditions. ekb.eg Recent advancements have also focused on using amino acids as precursors for sulfonamide synthesis, which offers advantages such as chirality, diverse side chains, and milder reaction conditions. nih.gov
The development of novel sulfonamides derived from this compound is an active area of research, with the goal of identifying new lead compounds for drug discovery. The inherent reactivity of the sulfonyl chloride group allows for its coupling with a vast library of amines, creating a diverse set of candidates for biological screening. researchgate.net
| Sulfonamide Derivative Class | Therapeutic Area of Interest |
| Heterocyclic Sulfonamides | Antibacterial, Anticancer nih.govekb.egnih.gov |
| Amino Acid-Derived Sulfonamides | Antiviral, Anti-inflammatory nih.gov |
| General Aryl Sulfonamides | Diuretics, Antiepileptics ekb.eg |
Preparation of Sulfonate and Sulfone Derivatives for Material Science
Beyond sulfonamides, this compound is a precursor to sulfonate esters and sulfones, which have applications in material science.
Sulfonate esters are synthesized by reacting the sulfonyl chloride with alcohols in the presence of a base. youtube.com These esters can serve as monomers for polymerization or as additives to modify the properties of existing polymers. The trichlorothiophene moiety can introduce properties such as thermal stability and flame retardancy.
Sulfones are typically prepared through the oxidation of sulfides, which can be derived from the corresponding sulfonyl chloride. nih.govorganic-chemistry.org Alternatively, sulfones can be synthesized through various other methods, including the reaction of sulfinates. organic-chemistry.org Polysulfones are a class of high-performance thermoplastics known for their toughness and stability at high temperatures. nih.gov The incorporation of the highly chlorinated thiophene ring into a polymer backbone via a sulfone linkage could lead to materials with enhanced chemical resistance and specific electronic properties.
Regioselective Functionalization of the Trichlorothiophene Core (post-sulfonyl chloride formation)
After the formation of the sulfonyl chloride or its subsequent derivatives like sulfonamides, the trichlorothiophene ring itself can be further functionalized. The three chlorine atoms on the thiophene ring are susceptible to nucleophilic aromatic substitution (SAr). The strong electron-withdrawing nature of the sulfonyl group activates the ring towards such reactions.
This allows for the sequential and regioselective replacement of the chlorine atoms with other functional groups. By carefully controlling the reaction conditions and the nature of the nucleophile, it is possible to achieve selective substitution at specific positions on the thiophene ring. This strategy opens up pathways to a vast array of highly functionalized thiophene derivatives with tailored properties.
Generation of Sulfonyl Hydrazides and Subsequent Transformations
The reaction of this compound with hydrazine (B178648) hydrate (B1144303) yields trichlorothiophene-2-sulfonyl hydrazide. scholarly.orgorgsyn.org Sulfonyl hydrazides are stable, crystalline solids that serve as versatile intermediates in organic synthesis. mdpi.com
These compounds can undergo a variety of transformations. For example, they can be used to generate sulfonyl radicals, which can then participate in various coupling reactions. mdpi.com Additionally, sulfonyl hydrazides are precursors for the synthesis of other important functional groups and can be used in the construction of various heterocyclic systems. scholarly.org The reaction of sulfonyl hydrazides with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can regenerate the corresponding sulfonyl chloride or bromide, respectively, under mild conditions. mdpi.com
| Reactant | Product |
| This compound | Trichlorothiophene-2-sulfonyl hydrazide |
| Trichlorothiophene-2-sulfonyl hydrazide | Trichlorothiophene-2-sulfonyl radical |
| Trichlorothiophene-2-sulfonyl hydrazide | This compound/bromide |
Applications in Advanced Organic Synthesis and Materials Chemistry
Utilization as a Building Block for Pharmaceutical Intermediates
Currently, there is a lack of specific, published research detailing the use of trichlorothiophene-2-sulfonyl chloride as a direct building block for the synthesis of pharmaceutical intermediates.
Precursors to Enzyme Inhibitors (e.g., TACE, NS5B Polymerase)
No available studies explicitly link this compound to the synthesis of inhibitors for Tumor Necrosis Factor-α Converting Enzyme (TACE) or Hepatitis C Virus (HCV) NS5B polymerase.
Components in Receptor Ligand Synthesis (e.g., hGR Ligands)
The role of this compound in the synthesis of ligands for receptors, such as the human glucocorticoid receptor (hGR), is not documented in the current body of scientific literature.
Development of Antimitotic Agents
There is no evidence to suggest that this compound has been utilized in the development of antimitotic agents that target cell division.
Role in Agrochemical Development
Specific applications or synthetic routes involving this compound for the development of new agrochemicals have not been identified in published research.
Contributions to Advanced Material Design and Synthesis
Catalytic Applications (e.g., Sulfonyl-Chloride-Modified Carbon Supports)
The specific use of this compound for modifying carbon supports to create novel catalysts is not described in the available scientific literature.
Compound Information
Polymer Chemistry and Polymerizable Monomers
While direct polymerization of this compound has not been documented, its structure lends itself to several theoretical applications in polymer science. The sulfonyl chloride group is a highly reactive site that can readily undergo reactions to form sulfonamides or sulfonate esters. This functionality allows for the incorporation of the trichlorothiophene unit into various polymer backbones.
For instance, this compound could be reacted with difunctional amines or diols in a polycondensation reaction. This would lead to the formation of polysulfonamides or polysulfonates, respectively. The resulting polymers would possess a high density of chlorine atoms, which could impart properties such as flame retardancy and low surface energy.
Furthermore, the sulfonyl chloride could be converted into a less reactive, yet still polymerizable, functional group. For example, reaction with an amino-functionalized monomer could yield a sulfonamide-containing monomer, which could then be polymerized through various mechanisms. The trichlorinated thiophene (B33073) ring would be expected to enhance the thermal stability and chemical resistance of the resulting polymers. Thiophene-based polymers are known for their applications as conducting materials, and the introduction of the electron-withdrawing chloro and sulfonyl groups could be used to tune the electronic properties of such materials. researchgate.netcmu.edudtu.dk
Applications in Specialty Chemicals and Dyes
The synthesis of specialty chemicals and dyes often relies on the use of versatile and highly functionalized building blocks. This compound, with its multiple reactive sites, is a prime candidate for such applications, although specific examples are not prevalent in current literature.
The sulfonyl chloride group is a well-established precursor for the synthesis of sulfonamides, which are a cornerstone of many pharmaceutical compounds and specialty chemicals. sigmaaldrich.comekb.egnih.gov By reacting this compound with various amines, a library of novel trichlorothiophene sulfonamides could be generated. These compounds could be screened for a range of biological activities, given the prevalence of sulfonamides in medicinal chemistry.
In the realm of dye chemistry, thiophene derivatives are known to be effective precursors for azo dyes. nih.govresearchgate.netresearchgate.net The general synthesis involves the diazotization of an aminothiophene, followed by coupling with a suitable aromatic compound. unb.ca While this compound does not possess an amino group for direct diazotization, it could be readily converted to the corresponding sulfonamide. The sulfonamide group can act as a directing group in further electrophilic aromatic substitution reactions, potentially allowing for the introduction of an amino group, which could then be used in azo dye synthesis. The resulting dyes would be expected to have unique colors and properties due to the heavy chlorination of the thiophene ring.
The general utility of sulfonyl chlorides in the synthesis of dyes and pigments is well-documented, where they serve as important intermediates. quora.com The presence of the trichlorinated thiophene moiety could lead to dyes with high lightfastness and stability.
Advanced Characterization and Spectroscopic Analysis in Research
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, offering detailed insights into bond lengths, bond angles, and intermolecular interactions. For trichlorothiophene-2-sulfonyl chloride, which has a reported melting point of 54-56 °C, obtaining single crystals suitable for X-ray diffraction analysis would be a primary goal in its solid-state characterization. sigmaaldrich.com
A hypothetical crystallographic study of this compound would yield a wealth of structural information. The data would confirm the planar structure of the thiophene (B33073) ring and the tetrahedral geometry around the sulfur atom of the sulfonyl chloride group. Precise measurements of the carbon-sulfur, carbon-carbon, and carbon-chlorine bond lengths within the thiophene ring, as well as the sulfur-oxygen and sulfur-chlorine bond lengths of the sulfonyl chloride moiety, would be obtained.
Table 1: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 997 |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined in an actual X-ray crystallography experiment.
Furthermore, the analysis would reveal the torsional angles between the thiophene ring and the sulfonyl chloride group, defining the preferred conformation of the molecule in the solid state. Intermolecular interactions, such as halogen bonding involving the chlorine atoms, could also be identified, providing insights into the crystal packing and the forces governing the solid-state structure.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. While standard one-dimensional (1D) NMR provides initial information, advanced 2D techniques are necessary for a complete structural assignment, especially for complex molecules.
2D NMR Techniques (COSY, HSQC, HMBC) for Full Structural Elucidation
For this compound, traditional proton-based 2D NMR techniques such as COSY (Correlation Spectroscopy) would not be directly applicable due to the absence of protons on the thiophene ring. However, ¹³C NMR-based techniques would be invaluable.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon nuclei with their directly attached protons. In this specific case, it would not yield any signals for the thiophene ring itself but would be useful if any proton-bearing solvent or impurity were present and interacting with the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for identifying long-range (2-3 bond) correlations between carbon and proton nuclei. While there are no protons on the thiophene ring, HMBC could be used in isotopic labeling studies. For instance, if a synthesis was performed using a ¹³C enriched starting material, HMBC could probe correlations between different carbon atoms.
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This specialized 2D NMR experiment allows for the direct observation of ¹³C-¹³C correlations. Although challenging due to the low natural abundance of ¹³C, it would provide unambiguous evidence for the carbon framework of the thiophene ring, confirming the connectivity of the four carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 145-155 |
| C3 | 130-140 |
| C4 | 135-145 |
| C5 | 125-135 |
Note: These are predicted chemical shift ranges. Actual values would need to be determined experimentally.
Dynamic NMR for Conformational Analysis and Exchange Processes
Dynamic NMR (DNMR) is employed to study the kinetics of processes that cause reversible changes in a molecule's structure, such as conformational changes. For this compound, DNMR could be used to investigate the rotational barrier around the C2-S bond connecting the thiophene ring to the sulfonyl chloride group. By monitoring the NMR spectra at different temperatures, it would be possible to determine the energy barrier for this rotation. At low temperatures, distinct signals for different conformers might be observed, which would coalesce into a single averaged signal as the temperature is raised and the rate of rotation increases.
In Situ NMR for Reaction Monitoring
In situ NMR spectroscopy is a powerful method for monitoring the progress of a chemical reaction in real-time directly within the NMR tube. This technique provides kinetic and mechanistic information by allowing for the observation of the disappearance of reactants, the appearance of products, and the detection of any transient intermediates. rsc.org
For example, the reaction of this compound with a nucleophile, such as an amine or an alcohol, could be monitored by in situ NMR. This would enable the precise tracking of the conversion of the starting material and the formation of the corresponding sulfonamide or sulfonate ester. The data obtained can be used to determine reaction rates and to optimize reaction conditions. Modern benchtop NMR systems, sometimes coupled with flow cells, have made this type of real-time reaction monitoring more accessible for a wide range of chemical transformations. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. It is particularly useful for identifying functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be dominated by strong absorptions characteristic of the sulfonyl chloride group and the chlorinated thiophene ring.
The most prominent peaks would be the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. These typically appear in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The S-Cl stretching vibration would be expected to appear in the lower frequency region of the spectrum. Additionally, vibrations associated with the C-Cl and C-S bonds of the trichlorinated thiophene ring would be present. The specific positions of these bands can be influenced by the electronic effects of the chlorine substituents on the thiophene ring. bldpharm.com
Table 3: Characteristic FTIR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1370-1400 |
| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1170-1190 |
| Thiophene Ring | C-Cl Stretch | 700-850 |
| Thiophene Ring | C-S Stretch | 600-700 |
Note: This table provides expected frequency ranges based on known data for similar functional groups.
Computational and Theoretical Studies of Trichlorothiophene 2 Sulfonyl Chloride
Quantum Chemical Calculations for Molecular and Electronic Structure Analysis
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior that governs a molecule's physical and chemical properties. For trichlorothiophene-2-sulfonyl chloride, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and the molecule's electrostatic potential, all of which are critical for predicting its interactions and reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The energy and localization of these orbitals are key to understanding how a molecule will interact with other chemical species. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical activity of the molecule.
While specific FMO calculations for this compound are not widely published, analysis of related aromatic sulfonyl chlorides provides valuable insights. For instance, studies on p-Iodobenzene sulfonyl chloride have utilized Density Functional Theory (DFT) to calculate the HOMO-LUMO energy gap, which reveals the charge transfer characteristics within the molecule. researchgate.net For this compound, the electron-withdrawing nature of the three chlorine atoms on the thiophene (B33073) ring, combined with the sulfonyl chloride group, is expected to significantly lower the energy of the LUMO, making the sulfur atom a potent electrophilic site. The HOMO would likely be distributed over the thiophene ring and the lone pairs of the chlorine and oxygen atoms.
Table 1: Representative Frontier Molecular Orbital Data for a Related Arenesulfonyl Chloride Note: This data is for P-Iodobenzene sulfonyl chloride, calculated at the B3LYP/LANL2DZ level, and is presented for illustrative purposes.
| Parameter | Energy (eV) |
| HOMO Energy | -7.21 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap | 5.41 |
| Data sourced from studies on P-Iodobenzene sulfonyl chloride. researchgate.net |
Electrostatic potential maps (ESPs) are three-dimensional visualizations that illustrate the charge distribution of a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact, showing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netresearchgate.net
For this compound, an ESP map would be expected to show a significant region of positive electrostatic potential around the sulfur atom of the sulfonyl chloride group. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom attached to it, making it a prime target for nucleophilic attack. The thiophene ring, substituted with three chlorine atoms, would also exhibit a modified electronic profile. The chlorine atoms and the sulfonyl group would pull electron density away from the ring, while the lone pairs on the oxygen and chlorine atoms would represent areas of negative potential. rsc.org These maps are crucial for understanding non-covalent interactions and the initial steps of chemical reactions.
Reaction Mechanism Elucidation through Transition State Calculations
Theoretical calculations are instrumental in mapping the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, chemists can build a comprehensive picture of the reaction mechanism.
A potential energy surface (PES) is a multidimensional map that represents the energy of a chemical system as a function of its geometry. visualizeorgchem.comresearchgate.net By mapping the PES, researchers can identify stable molecules (reactants, products, intermediates) which correspond to energy minima, and transition states, which are first-order saddle points on the surface. visualizeorgchem.comresearchgate.net
For reactions involving sulfonyl chlorides, such as nucleophilic substitution at the sulfur atom, DFT calculations have been used to map the PES. dntb.gov.ua Studies on the chloride-chloride exchange reaction in various arenesulfonyl chlorides have revealed that the reaction typically proceeds synchronously via an Sₙ2 mechanism. dntb.gov.uamdpi.com This is characterized by a PES with a single transition state flanked by ion-dipole complexes of the reactant and product. mdpi.com A similar PES profile would be anticipated for this compound, where an incoming nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion through a single, concerted step.
Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models can account for these solvation effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation).
The solvolysis of sulfonyl chlorides is a classic example where solvent effects are critical. For heteroaromatic sulfonyl chlorides like 2-thiophenesulfonyl chloride, the reaction mechanism is proposed to be a concerted Sₙ2 process. nih.gov The sensitivity of the reaction to the solvent's nucleophilicity and ionizing power can be quantified using the extended Grunwald-Winstein equation. nih.govresearchgate.net Computational studies complement these experimental findings by modeling the interaction of the sulfonyl chloride and the transition state with solvent molecules, helping to rationalize the observed kinetic data. For this compound, the highly polar nature of the molecule would lead to strong interactions with polar solvents, which would need to be incorporated into any accurate theoretical model of its reactivity.
Table 2: Solvent Effect Sensitivities for Related Sulfonyl Chlorides Note: Data from solvolysis studies using the extended Grunwald-Winstein equation.
| Compound | Sensitivity to Solvent Nucleophilicity (l) | Sensitivity to Solvent Ionizing Power (m) | l/m Ratio |
| 2-Thiophenesulfonyl Chloride | 1.66 | 0.82 | 2.02 |
| Benzenesulfonyl Chloride | 1.56 | 0.81 | 1.93 |
| Data sourced from studies on the solvolysis of arenesulfonyl chlorides. nih.gov |
Conformational Analysis and Intramolecular Interactions
Molecules that are not completely rigid can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by calculating the potential energy as a function of torsion angles around rotatable bonds. nih.gov
For this compound, a key conformational feature is the rotation around the C2—S bond, which connects the thiophene ring to the sulfonyl chloride group. Computational studies would involve rotating this bond and calculating the energy at each step to map the torsional potential energy surface. The resulting stable conformers would likely be influenced by steric hindrance and electrostatic interactions between the sulfonyl group's oxygen and chlorine atoms and the chlorine atom at the C3 position of the thiophene ring. Understanding these intramolecular interactions is crucial as the molecule's conformation can significantly influence its reactivity and its interactions with biological targets or other molecules.
Noncovalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis
Noncovalent interactions (NCIs) play a crucial role in the crystal packing and molecular recognition processes of chemical compounds. Hirshfeld surface analysis is a valuable computational method used to visualize and quantify these intermolecular interactions within a crystal structure. By mapping properties such as normalized contact distance (d_norm) onto the surface, regions of significant intermolecular contact can be identified.
For this compound, the presence of multiple chlorine atoms, a sulfur atom in the thiophene ring, and the sulfonyl chloride group suggests a complex network of noncovalent interactions. Hirshfeld analysis of similar chlorinated and sulfur-containing heterocyclic compounds reveals the prevalence of specific contacts that dictate their solid-state architecture. researchgate.netnih.gov
Hirshfeld Surface Analysis: The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron density of a given molecule is greater than that of all others. nih.gov The d_norm map uses a red-white-blue color scheme where red spots indicate contacts shorter than the van der Waals radii, white regions represent contacts of approximately the van der Waals distance, and blue areas signify longer contacts. nih.gov For this compound, prominent red areas would be expected, indicating strong intermolecular interactions, particularly involving the chlorine and oxygen atoms.
Two-Dimensional Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts on the Hirshfeld surface. They plot the distance from the surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside (d_e). The contribution of different types of interactions can be delineated and quantified. researchgate.net In a study of (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, Cl···H/H···Cl contacts were found to be the most significant, accounting for 28.6% of all interactions. researchgate.net A similar pattern would be anticipated for this compound, given its high degree of chlorination.
A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of analogous structures, is presented in the table below. researchgate.netresearchgate.net
| Interaction Type | Hypothetical Percentage Contribution | Description |
| Cl···H/H···Cl | ~30-35% | Hydrogen bonds involving the chlorine atoms as acceptors and hydrogen atoms from neighboring molecules as donors. These are expected to be a dominant feature. |
| H···H | ~10-15% | Represents the general van der Waals forces between hydrogen atoms on the periphery of the molecules. |
| Cl···Cl | ~8-12% | Halogen-halogen interactions, which can be either attractive or repulsive depending on the geometry, contributing significantly to the crystal packing. researchgate.net |
| C···H/H···C | ~10% | van der Waals interactions between carbon and hydrogen atoms. |
| O···H/H···O | ~8-10% | Hydrogen bonds involving the sulfonyl oxygen atoms, which are strong hydrogen bond acceptors. fgcu.edunih.gov |
| S···H/H···S | ~5-7% | Interactions involving the sulfur atom of the thiophene ring. |
| C···C | ~5-10% | π-stacking interactions between the thiophene rings of adjacent molecules. researchgate.net |
This quantitative analysis highlights the importance of hydrogen bonds and halogen-halogen interactions in the supramolecular assembly of this compound. The sulfonyl oxygens are also expected to participate in significant hydrogen bonding, comparable in magnitude to those of the chloride. fgcu.edunih.gov
Structure-Reactivity and Structure-Property Relationship Studies
The reactivity and physical properties of this compound are intrinsically linked to its molecular structure. The thiophene ring, while aromatic, has its electronic properties significantly modulated by the presence of three strongly electron-withdrawing chlorine atoms and a sulfonyl chloride group.
Structure-Reactivity: Thiophene and its derivatives are known to undergo electrophilic aromatic substitution with greater reactivity than benzene (B151609). nih.gov However, the substituents on this compound dramatically alter this behavior. The chlorine atoms and the -SO₂Cl group are powerful deactivating groups, withdrawing electron density from the thiophene ring via inductive and resonance effects. This deactivation makes traditional electrophilic substitution reactions very difficult.
Conversely, the electron-poor nature of the thiophene ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). nih.govnih.gov Computational studies on substituted nitrothiophenes have shown that the reaction with nucleophiles proceeds via a stepwise pathway, often involving the formation of a stable intermediate. nih.govnih.gov For this compound, the chlorine atoms attached to the ring are potential leaving groups in SₙAr reactions. The sulfonyl chloride group itself is a highly reactive electrophilic center, readily undergoing reaction with nucleophiles such as amines to form sulfonamides. magtech.com.cn
Theoretical studies can establish linear correlations between reactivity and various molecular descriptors. nih.gov
| Descriptor | Predicted Trend for this compound | Implication for Reactivity |
| Parr Electrophilicity (ω) | High | Indicates a high susceptibility to attack by nucleophiles. The electron-withdrawing substituents significantly increase this parameter. nih.gov |
| HOMO-LUMO Gap | Relatively Small | A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) generally correlates with higher reactivity. mdpi.com |
| Local Electrophilicity (ω⁺) | High at specific carbon atoms | Local reactivity descriptors can pinpoint the most electrophilic sites on the thiophene ring, predicting the regioselectivity of nucleophilic attack. nih.gov |
| Molecular Softness (S) | High | Soft molecules are more polarizable and generally more reactive. nih.gov |
Structure-Property Relationships: The arrangement of atoms and functional groups in this compound determines its physical and chemical properties. For instance, the high molecular weight and presence of multiple polar bonds (C-Cl, S=O, S-Cl) suggest that it is a solid at room temperature with a relatively high melting point, similar to other halogenated thiophenes. acs.org The dipole moment of the molecule is expected to be significant due to the asymmetric distribution of electronegative atoms. Computational studies on halogenated thiophenes have been used to determine their electric moments and relate them to their structure. acs.orgacs.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time, which is particularly relevant for understanding its interactions in complex environments such as in solution or with biological systems. While specific MD studies on this compound are not prevalent, the methodology has been applied to various thiophene derivatives to explore their structural and dynamic features. acs.orgrsc.org
Potential Applications in Biological Systems: Thiophene derivatives are recognized as privileged pharmacophores in medicinal chemistry, with applications as anticancer, anti-inflammatory, and antimicrobial agents. nih.govmdpi.com Should this compound or its derivatives be investigated for biological activity, MD simulations would be a key tool.
For example, if a sulfonamide derivative of trichlorothiophene were designed as an enzyme inhibitor, MD simulations could be employed to:
Study Binding Stability: Simulate the protein-ligand complex to assess the stability of the binding pose predicted by molecular docking. This involves analyzing the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time.
Analyze Intermolecular Interactions: Characterize the dynamic hydrogen bonds, hydrophobic interactions, and halogen bonds between the ligand and the protein's active site.
Explore Conformational Changes: Investigate how the binding of the ligand might induce conformational changes in the target protein, which can be crucial for its mechanism of action.
Examine Solvent Effects: Understand the role of water molecules in mediating the interaction between the ligand and the protein.
MD simulations on thiophene-based anion transporters have shown that the orientation and interactions of the molecules at a water/lipid interface are critical for their function. researchgate.net Similarly, simulations of photoexcited thiophene have revealed ultrafast ring-opening dynamics, demonstrating the power of MD to elucidate complex reaction mechanisms. rsc.org These examples showcase the potential of MD simulations to provide a detailed, time-resolved understanding of the behavior of this compound in various chemical and biological contexts.
Future Research Directions and Perspectives
Development of Novel and Highly Efficient Synthetic Pathways
The future development of applications for trichlorothiophene-2-sulfonyl chloride is intrinsically linked to the availability of efficient and scalable synthetic routes. Current methods may rely on harsh conditions or multi-step procedures, which can limit its accessibility. smolecule.com Future research will likely focus on the development of novel synthetic pathways that are more efficient, sustainable, and economically viable.
Key areas of exploration include:
Direct C-H Functionalization: Investigating methods for the direct and selective chlorination and sulfonation of the thiophene (B33073) ring could provide more atom-economical and step-efficient syntheses.
Novel Chlorinating and Sulfonating Reagents: The exploration of new, milder, and more selective reagents for the introduction of chlorine and sulfonyl chloride functionalities onto the thiophene core is a promising avenue. researchgate.net This could lead to processes with improved functional group tolerance and reduced waste generation. google.com
Catalytic Methods: The development of catalytic systems, potentially based on transition metals, for the synthesis of this compound could offer pathways with higher efficiency and selectivity under milder reaction conditions. nih.gov
| Synthetic Approach | Potential Advantages | Research Focus |
| Direct C-H Functionalization | Atom and step economy, reduced waste | Development of selective catalysts and reaction conditions |
| Novel Reagents | Milder reaction conditions, improved functional group tolerance | Design and synthesis of new chlorinating and sulfonating agents |
| Catalytic Methods | High efficiency and selectivity, milder conditions | Exploration of transition metal and organocatalytic systems |
Exploration of Unconventional Reactivity Modes
The unique electronic nature of the this compound scaffold, characterized by the electron-withdrawing effects of the chlorine atoms and the sulfonyl chloride group, suggests the potential for unconventional reactivity. Future research should delve into exploring these novel reaction pathways beyond the typical nucleophilic substitution at the sulfonyl chloride group.
Potential areas of investigation include:
Cross-Coupling Reactions: Investigating the participation of the C-Cl bonds of the thiophene ring in various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) could open up avenues for the synthesis of complex conjugated molecules. The selective reactivity of the different chlorine atoms could also be explored.
Reductive and Oxidative Transformations: Studying the electrochemical behavior and reactivity of the compound under reductive and oxidative conditions could reveal novel transformations and synthetic applications.
Pericyclic Reactions: The electron-deficient nature of the thiophene ring may allow it to participate in unique pericyclic reactions, such as Diels-Alder reactions, as a dienophile.
Expansion of Applications in Emerging Fields (e.g., Optoelectronics, Sustainable Chemistry)
The intrinsic electronic and structural features of this compound make it a promising candidate for applications in various emerging fields. Future research should focus on harnessing these properties to develop new functional materials and sustainable chemical processes.
Optoelectronics: Thiophene derivatives are well-established components of organic electronic materials due to their excellent charge transport properties. semanticscholar.orgresearchgate.netacs.org The introduction of three chlorine atoms and a sulfonyl chloride group can significantly modulate the electronic properties of the thiophene ring, making this compound an interesting building block for:
Organic Light-Emitting Diodes (OLEDs): As a component of host materials or electron-transporting layers.
Organic Photovoltaics (OPVs): As a building block for novel donor or acceptor materials.
Organic Field-Effect Transistors (OFETs): For the development of new semiconducting materials.
Sustainable Chemistry: The reactivity of the sulfonyl chloride group can be exploited for applications in sustainable chemistry. For instance, it can be used to immobilize catalysts on solid supports or to develop new recyclable catalytic systems. The use of thiophene-based compounds as photocatalysts is also an emerging area of interest. mdpi.com
| Emerging Field | Potential Application | Rationale |
| Optoelectronics | OLEDs, OPVs, OFETs | Tunable electronic properties due to chloro- and sulfonyl- substitution |
| Sustainable Chemistry | Catalyst immobilization, recyclable catalysts | Reactive handle for covalent attachment to supports |
| Photocatalysis | Heterogeneous photocatalysts | Potential for visible-light-driven chemical transformations |
Advanced Catalyst Design Utilizing this compound Scaffolds
The rigid and highly functionalized structure of this compound makes it an attractive scaffold for the design of novel ligands and catalysts. The sulfonyl chloride group can be readily converted into a variety of other functional groups, allowing for the fine-tuning of the steric and electronic properties of the resulting ligands.
Future research in this area could focus on:
Chiral Ligand Synthesis: The development of chiral ligands based on the trichlorothiophene scaffold for asymmetric catalysis.
Multidentate Ligand Design: The synthesis of multidentate ligands capable of coordinating to metal centers to form stable and highly active catalysts. Thiophene-functionalized metal-organic frameworks (MOFs) have shown promise as heterogeneous catalysts. acs.org
Organocatalyst Development: The incorporation of the trichlorothiophene motif into organocatalyst designs to modulate their reactivity and selectivity.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of sulfonyl chlorides and other reactive intermediates can often be hazardous and difficult to control on a large scale. rsc.org Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, reproducibility, and scalability. researchgate.netmdpi.comnih.gov
Future research should explore the integration of the synthesis and functionalization of this compound with these modern technologies. This could involve:
Development of Continuous Flow Processes: Designing and optimizing continuous flow reactors for the synthesis of the target compound, which can lead to improved reaction control and higher yields. researchgate.netuc.pt
Automated Derivatization: Utilizing automated synthesis platforms to rapidly generate libraries of derivatives from this compound for high-throughput screening in drug discovery and materials science.
Deeper Theoretical Understanding of Complex Transformations
Computational chemistry and theoretical studies can provide invaluable insights into the reactivity, electronic structure, and potential applications of this compound. researchgate.net A deeper theoretical understanding can guide experimental efforts and accelerate the discovery of new reactions and materials.
Future theoretical investigations should focus on:
Reaction Mechanism Elucidation: Using density functional theory (DFT) and other computational methods to elucidate the mechanisms of known and potential reactions involving this compound.
Prediction of Electronic Properties: Calculating the electronic properties (e.g., HOMO/LUMO levels, band gap) of derivatives to predict their suitability for optoelectronic applications.
In Silico Screening: Employing computational screening methods to identify promising catalyst structures based on the trichlorothiophene scaffold or to predict the reactivity of the compound in various chemical transformations. nih.gov
Q & A
Basic: What are the recommended synthesis protocols for trichlorothiophene-2-sulfonyl chloride, and how can reaction yields be optimized?
Answer:
The synthesis typically involves chlorosulfonation of thiophene derivatives. A common method is reacting thiophene with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions like over-chlorination. Post-reaction, the product is purified via fractional distillation or recrystallization using non-polar solvents (e.g., hexane). Yield optimization requires precise stoichiometry, inert atmospheres (N₂/Ar), and slow addition of reagents to prevent exothermic side reactions .
Basic: What analytical techniques are critical for characterizing purity and structural integrity?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the sulfonyl chloride group’s presence (e.g., sulfonyl proton resonance at δ 3.5–4.5 ppm).
- FT-IR : Peaks at 1360–1380 cm⁻¹ (S=O asymmetric stretch) and 1170–1190 cm⁻¹ (S=O symmetric stretch) validate the functional group.
- Melting Point Analysis : Compare observed mp (e.g., 27–29°C for analogous thiophenesulfonyl chlorides) to literature values .
- HPLC-MS : Detects impurities like hydrolyzed sulfonic acids.
Basic: What safety protocols are essential for handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory due to its corrosive and moisture-sensitive nature.
- Storage : Keep in airtight, amber glass containers under anhydrous conditions (e.g., molecular sieves).
- Spill Management : Neutralize with sodium bicarbonate or calcium oxide; avoid water to prevent hydrolysis to toxic gases .
Advanced: How does the compound’s reactivity vary under different solvent systems, and what mechanistic insights support this?
Answer:
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution by stabilizing transition states via solvation. In contrast, non-polar solvents (toluene, ethers) favor electrophilic pathways, such as Friedel-Crafts sulfonylation. Kinetic studies using UV-Vis spectroscopy and DFT calculations reveal solvent-dependent activation energies, with DMF reducing energy barriers by 15–20% compared to toluene .
Advanced: What strategies mitigate hydrolysis during storage or reaction, and how are degradation products characterized?
Answer:
- Stabilization : Add desiccants (e.g., P₂O₅) or stabilizers like triethylamine to scavenge HCl byproducts.
- Degradation Analysis : Hydrolysis produces trichlorothiophene-2-sulfonic acid, detectable via LC-MS (m/z ~230) and ion chromatography (sulfate ion quantification). Accelerated aging studies at 40°C/75% RH quantify degradation rates .
Advanced: How can computational modeling predict regioselectivity in this compound-mediated reactions?
Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to predict electrophilic attack sites. For example, sulfonylation of aromatic amines shows preference for para positions due to lower activation energy (ΔG‡ ≈ 25 kJ/mol) compared to ortho . Experimental validation via kinetic isotope effects (KIEs) and Hammett plots aligns with computational predictions.
Advanced: What environmental impact assessments are relevant for lab-scale use, and how can waste be managed?
Answer:
- Ecotoxicity Screening : Use Daphnia magna or algae bioassays to assess acute toxicity (EC₅₀ values).
- Waste Treatment : Hydrolyze residual compound with NaOH (pH >10) to form less toxic sulfonate salts, followed by activated carbon filtration.
- Regulatory Compliance : Align with ZDHC MRSL limits for chlorinated sulfonyl compounds and document SDS compliance .
Advanced: How do competing reaction pathways (e.g., sulfonylation vs. elimination) influence product distribution?
Answer:
Competing pathways are governed by temperature and catalyst choice. For instance, at >60°C, elimination to form sulfene intermediates dominates, detected via GC-MS (m/z ~180). Catalysts like DMAP favor sulfonamide formation (yield >80%), while metal catalysts (e.g., FeCl₃) promote elimination. Reaction monitoring via in-situ IR tracks sulfonyl chloride consumption rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
